Lutiram

Description

Historical Context of Lutiram's Discovery and Early Research Applications

Specific detailed information regarding the precise historical discovery and initial research applications solely focused on the chemical compound this compound (C₁₀H₁₆N₂S₄) is limited within the readily available scientific literature. While the compound is cataloged with a Chemical Abstracts Service (CAS) Registry Number, 496-08-2, indicating its inclusion in chemical databases, comprehensive accounts of its synthesis history or initial academic investigations are not extensively documented in the provided search results. The name "this compound" has also been associated with a commercial product containing zinc metiram (B1676502), a distinct fungicidal compound, which highlights the importance of precise chemical nomenclature when discussing this specific entity wikipedia.orggoogle.com. Research into the broader class of thiuram disulfides, to which this compound belongs, has a longer history, particularly concerning their use in rubber vulcanization and as agricultural chemicals nih.gov.

Chemical Nomenclature and Definitive Structural Representations of this compound (C10H16N2S4)

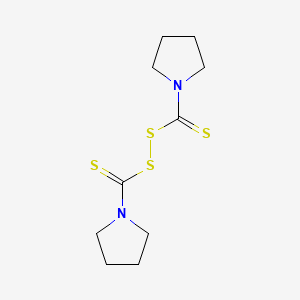

This compound possesses the molecular formula C₁₀H₁₆N₂S₄. Its chemical structure is formally described by the IUPAC name pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate. The compound is also known by several synonyms, including Dipyrrolidinylthiuram disulfide and Dithiobis(pyrrolizinomethanethione) nih.govnih.govwikipedia.orgalfa-chemistry.com. The structure consists of two pyrrolidine (B122466) rings linked by a central disulfide bridge (-S-S-) and thiocarbonyl groups (C=S).

The definitive structural representation of this compound can be visualized as two N,N-tetramethylenethiocarbamoyl groups connected via a disulfide bond. The CAS Registry Number for this compound is 496-08-2, and its PubChem Compound Identifier (CID) is 575125 nih.govwikipedia.orgguidechem.comepa.gov. The molecular weight of this compound is approximately 292.5 g/mol nih.govwikipedia.orgguidechem.comepa.gov.

Classification and Structural Relationships of this compound within the Thiuram Disulfide Chemical Class

This compound is classified as a thiuram disulfide. Thiuram disulfides are a class of organosulfur compounds characterized by the general formula (R₂NCSS)₂, where R represents alkyl or aryl groups. These compounds are essentially oxidized dimers of dithiocarbamate (B8719985) salts nih.gov. This compound fits this classification with the 'R₂NCS' portion of the structure being derived from pyrrolidine, a cyclic secondary amine. The structure features a central disulfide bond connecting two dithiocarbamate-like moieties. The dithiocarbamate subunits within thiuram disulfides are typically planar, and the dihedral angle between these two subunits can approach 90° nih.gov.

Thiuram disulfides are commonly synthesized through the oxidation of their corresponding dithiocarbamate salts nih.govfishersci.cawikipedia.org. For example, oxidation of sodium diethyldithiocarbamate (B1195824) yields tetraethylthiuram disulfide (disulfiram) wikipedia.org. This general synthetic route is applicable to the production of various thiuram disulfides, including this compound, from the corresponding pyrrolidine-N-carbodithioate precursor.

Overview of Academic Research Trajectories for Structurally Related Chemical Entities

Academic research involving thiuram disulfides, the class to which this compound belongs, spans various fields due to their diverse chemical properties and reactivities. Key research trajectories include:

Applications in Material Science: Thiuram disulfides, such as tetramethylthiuram disulfide (thiram) and tetraethylthiuram disulfide (disulfiram), have been extensively studied and utilized as accelerators and vulcanizing agents in the rubber industry nih.govatamankimya.comuni.lu. Their ability to facilitate the sulfur vulcanization process is a significant area of investigation.

Agricultural Applications: Several thiuram disulfides, including thiram, are known for their fungicidal and pesticidal properties and have been researched for use in crop protection and seed treatment nih.govatamanchemicals.comuni.lu.

Medicinal Chemistry and Biological Activity: Research has explored the biological activities of thiuram disulfide derivatives, including their potential as antimicrobial, antioxidant, and anticancer agents fishersci.cafishersci.fi. Tetraethylthiuram disulfide (disulfiram) is a well-known example with established medicinal use nih.govfishersci.fi. Studies have also investigated the antiviral activity of certain thiuram and aromatic disulfides cenmed.com.

Corrosion Inhibition: Some thiuram disulfide compounds have been researched for their effectiveness as corrosion inhibitors for metals, demonstrating their ability to adsorb onto metal surfaces and provide protective layers fishersci.ca.

Synthesis and Chemical Reactivity: Academic research continues to focus on developing new and greener synthetic methods for producing thiuram disulfides wikipedia.org. Studies also investigate their chemical reactions, such as reduction to dithiocarbamates and reactions with nucleophiles nih.gov.

Precursors in Inorganic Synthesis: Thiuram disulfides and dithiocarbamates have been explored as single-source precursors for the synthesis of metal sulfides, which have applications in various technologies fishersci.fi.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGUGVQODCQMBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)SSC(=S)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341706 | |

| Record name | Lutiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-08-2 | |

| Record name | Lutiram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Lutiram

Elucidation and Optimization of Lutiram Synthetic Pathways

The primary synthetic pathway for thiuram disulfides, including this compound, involves the reaction of a secondary amine with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt, which is subsequently oxidized to the corresponding thiuram disulfide. For this compound, the secondary amine precursor is pyrrolidine (B122466).

A general process for the preparation of thiuram disulfides involves reacting a suitably substituted secondary amine with carbon disulfide in the presence of oxygen or an oxygen-containing gas, a metalliferous catalyst, and a tertiary amine or ammonia. google.com This reaction can be carried out in a solvent at temperatures typically between 0°C and 200°C. google.com

Optimization efforts in thiuram disulfide synthesis often focus on improving yields, reaction rates, and the purity of the final product, as well as developing more environmentally friendly processes. Research into novel synthetic methods for organic chemical synthesis technology, including thiuram disulfides, explores innovative methods using specific reaction media and catalysts to simplify synthesis reactions and improve reproducibility for potential industrial implementation. mdpi.com Greener approaches are being developed for synthesizing organic dithiocarbamates and their derivatives, emphasizing aspects such as alternative energy resources, green solvents, solvent-free conditions, and cost-effectiveness, while aiming for high efficiency, better selectivity, and broad substrate scope. tandfonline.com

While specific detailed optimization studies solely focused on this compound's synthesis are not extensively documented in the immediately available literature, the general principles and advancements in thiuram disulfide synthesis are applicable. The oxidative dimerization of salts of substituted dithiocarbamic acids is a known route to obtain thiuram disulfides. google.com

Precursor Chemistry and Investigation of Reaction Mechanisms for this compound Formation

The key precursors for this compound synthesis are pyrrolidine and carbon disulfide. The reaction proceeds via the formation of the pyrrolidine-1-carbodithiocarbamate anion. This anion is formed by the nucleophilic attack of the secondary amine (pyrrolidine) on the carbon atom of carbon disulfide.

Reaction Step 1: Dithiocarbamate Formation

Pyrrolidine + CS₂ → Pyrrolidine-1-carbodithiocarbamate anion

This dithiocarbamate anion is then subjected to oxidation. The oxidation step couples two dithiocarbamate moieties through their sulfur atoms, forming the disulfide bond characteristic of this compound.

Reaction Step 2: Oxidative Coupling

2 (Pyrrolidine-1-carbodithiocarbamate anion) + Oxidizing Agent → this compound + Byproducts

Common oxidizing agents used in the synthesis of thiuram disulfides include oxygen google.com, halogens, hydrogen peroxide, or other chemical oxidants. The mechanism of the oxidative coupling typically involves the formation of thiyl radicals from the dithiocarbamate anion, which then dimerize to form the thiuram disulfide. Alternatively, the mechanism might involve electron transfer processes depending on the oxidant used.

Investigation of reaction mechanisms in thiuram disulfide formation from amines and carbon disulfide often involves studying the kinetics of dithiocarbamate formation and the subsequent oxidation step. The presence of catalysts, such as metalliferous catalysts in the oxygen-mediated synthesis google.com, can influence the reaction rate and potentially alter the mechanism of the oxidative coupling.

Design and Synthesis Strategies for this compound Analogues and Novel Thiuram Derivatives

The design and synthesis of this compound analogues and novel thiuram derivatives primarily involve modifying the amine precursor used in the synthesis or utilizing this compound itself as a building block for further transformations.

Analogues of this compound can be synthesized by replacing pyrrolidine with other secondary amines. For instance, using diethylamine (B46881) would yield tetraethylthiuram disulfide (Disulfiram), a well-known analogue. The structural variation in the secondary amine directly impacts the substituents attached to the nitrogen atoms in the final thiuram disulfide structure. This allows for the creation of a wide range of analogues with varying steric and electronic properties.

Furthermore, thiuram disulfides, including tetraalkylthiuram disulfides like this compound, can serve as versatile precursors or sulfur synthons in the synthesis of other sulfur-containing organic compounds. tandfonline.comnih.gov For example, tetraalkylthiuram disulfides have been used in metal-free radical annulation reactions to synthesize 1,3-dithiole and 1,3-dithiolane (B1216140) derivatives. nih.gov This highlights a strategy where this compound can be chemically modified to create novel derivatives with different core structures.

Another approach involves the synthesis of thioamides from tetraalkyl thiuram compounds. researchgate.net This demonstrates the utility of thiuram disulfides in generating other classes of sulfur-nitrogen compounds through different reaction pathways.

Synthesis strategies for these analogues and derivatives often involve multi-component reactions or transformations that selectively cleave or functionalize the thiuram disulfide core or utilize it as a source of sulfur and nitrogen atoms. tandfonline.comnih.govresearchgate.net

Advanced Molecular Structure, Conformational Analysis, and Electronic Properties of Lutiram

Spectroscopic Probing of Lutiram's Molecular Structure and Bonding (e.g., Vibrational, Electronic Spectroscopy)

Electronic spectroscopy, including UV-Visible (UV-Vis) spectroscopy, examines the electronic transitions within a molecule. arxiv.org For this compound, UV-Vis spectroscopy could reveal information about the electronic transitions involving the chromophores present, such as the thiocarbonyl groups (C=S) and the disulfide bond (S-S). The absorption wavelengths and intensities would be indicative of the electronic structure and potential for electronic excitations within the molecule. While PubChem lists the availability of 1D NMR and Mass Spectrometry data for this compound, detailed vibrational or electronic spectra and their interpretations specifically for this compound were not found in the surveyed literature. nih.gov NMR spectroscopy provides detailed information about the connectivity and environment of atoms, particularly hydrogen and carbon, while Mass Spectrometry helps determine the molecular weight and fragmentation pattern, aiding in structural confirmation. nih.govlibretexts.org

Quantum Chemical Calculations for Delucidating this compound's Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. libretexts.orgchemistrysteps.commdpi.comkhanacademy.orgucmerced.edumsu.edusiyavula.com Methods such as Density Functional Theory (DFT) can be employed to calculate various properties of this compound, including its molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies. libretexts.org

Calculations of the electronic structure would provide insights into the distribution of electrons within the this compound molecule, highlighting areas of high and low electron density. Analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and spatial distributions can help predict the molecule's reactivity, including potential sites for nucleophilic or electrophilic attack. libretexts.org Furthermore, computational methods can be used to estimate reaction barriers and explore possible reaction pathways involving this compound. While the general application of quantum chemistry to molecular systems is well-established, specific published quantum chemical studies detailing the electronic structure and reactivity of this compound were not identified in the search results.

Conformational Dynamics and Isomeric Considerations of the this compound Molecule

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.orgchemistrysteps.com Molecules with flexible bonds can exist in multiple conformations, each with a different energy level. The relative stability of these conformers is influenced by factors such as torsional strain, steric interactions, and intramolecular forces.

While the concept of conformational analysis is applicable to this compound, specific studies detailing its conformational landscape, the energy barriers between different conformers, or the identification of stable isomers were not found in the surveyed literature. The existence of a crystal structure provides information on at least one low-energy conformation adopted by this compound in the solid state. nih.gov Computational methods, such as molecular mechanics or quantum chemical calculations, could be used to explore the potential energy surface of this compound and identify its stable conformers. libretexts.org

Computational Predictions of this compound's Intermolecular Interaction Potentials

Intermolecular interactions are the attractive or repulsive forces that act between molecules. These forces, which include van der Waals forces (London dispersion forces and dipole-dipole interactions) and potentially hydrogen bonding (although less likely in the absence of strong hydrogen bond donors in this compound), play a crucial role in determining the physical properties of a substance, such as its melting point, boiling point, solubility, and crystal packing. libretexts.org

Biochemical Interactions and Cellular Mechanisms of Lutiram

Elucidation of Lutiram's Specific Molecular Targets within Biological Systems

Identifying the exact molecular targets with which this compound interacts in biological systems is crucial for understanding its effects. Based on the available search results, direct evidence specifically detailing this compound's molecular targets is not prevalent.

Identification and Characterization of Novel Protein Binding Partners for this compound

The search for novel protein binding partners is a standard approach in elucidating a compound's mechanism of action nih.govnih.govresearchgate.netarxiv.org. However, the available scientific literature retrieved does not provide information specifically identifying or characterizing novel protein binding partners for this compound. Research detailing experiments such as affinity purification coupled with mass spectrometry nih.govresearchgate.net or other protein interaction studies nih.govarxiv.org conducted with this compound were not found.

Analysis of this compound's Effects on Intracellular Signal Transduction Networks

Intracellular signal transduction networks regulate a wide array of cellular responses nih.gov. An analysis of a compound's effects on these networks can reveal critical aspects of its cellular activity nih.gov. However, the retrieved scientific literature does not include analyses or detailed research findings specifically describing this compound's effects on intracellular signal transduction networks.

Preclinical Efficacy Studies and Mechanistic Investigations of Lutiram

Efficacy of Lutiram in In Vitro Fungal Pathogen Inhibition Models

The in vitro efficacy of metiram (B1676502), the active component of this compound, has been characterized against a variety of fungal species. As a broad-spectrum fungicide, it is utilized to manage a range of fungal diseases affecting crops such as fruits, vegetables, and cereals. peerjournals.net Diseases controlled by metiram include downy mildew, blight, scab, rust, and anthracnose. peerjournals.net

Laboratory assays are fundamental in determining the direct inhibitory effects of a fungicide on a pathogen. One such study evaluated the efficacy of a combination fungicide, metiram 55% + pyraclostrobin (B128455) 5% WG, against Colletotrichum capsici, the causal agent of chilli anthracnose. The results provided specific effective concentration values for this combination product. peerjournals.net

Table 1: In Vitro Efficacy of Metiram Against Fungal Pathogens

| Fungal Pathogen | Efficacy Measurement | Value (µg/mL) | Compound Tested |

|---|---|---|---|

| Colletotrichum capsici | EC50 | 1549 | Metiram 55% + Pyraclostrobin 5% WG peerjournals.net |

| Colletotrichum capsici | EC90 | 3144 | Metiram 55% + Pyraclostrobin 5% WG peerjournals.net |

Note: The EC50 and EC90 values are for a combination product, not metiram alone.

Mechanistic Basis of this compound's Antifungal Action at the Molecular and Cellular Level

The antifungal activity of this compound is attributed to the multi-site inhibitory action of its active ingredient, metiram. scribd.com As a member of the dithiocarbamate (B8719985) family of fungicides, metiram functions as a non-systemic, protective fungicide that acts on the surface of plants. peerjournals.netscribd.com

The primary mechanism involves the disruption of fundamental cellular processes within the fungal pathogen. Key aspects of its molecular and cellular action include:

Inhibition of Respiration: Metiram interferes with the energy production mechanisms in fungal cells, primarily by disrupting cellular respiration. peerjournals.netpeerjournals.net

Multi-Site Enzyme Inhibition: It inhibits multiple enzyme systems within the fungal cells, which is crucial for their normal metabolic functioning and development. peerjournals.net

Prevention of Spore Germination: By forming a protective barrier on the plant surface, metiram inhibits the germination of fungal spores, thereby preventing the initial stage of infection. peerjournals.net

This multi-site mode of action is a significant advantage, as it reduces the likelihood of pathogens developing resistance. peerjournals.net For a fungus to become resistant, it would need to develop simultaneous mutations at multiple target sites, which is a rare event.

Application of In Vitro Systems for High-Throughput Screening of this compound's Biological Activities

The discovery and development of new fungicides increasingly rely on high-throughput screening (HTS) methodologies to efficiently test large libraries of chemical compounds. peerjournals.net These in vitro systems are designed to be rapid, cost-effective, and require only small quantities of the test substances. peerjournals.net For a compound like metiram, such systems can be applied to profile its biological activities against a wide range of phytopathogens.

Modern HTS platforms for fungicide discovery often utilize miniaturized assays in multi-well plates. peerjournals.net These can be broadly categorized into:

Agar-based Assays: Traditional agar (B569324) dilution and disc diffusion methods have been adapted to a miniaturized format. These assays allow for the evaluation of a compound's ability to inhibit mycelial growth on a solid medium. peerjournals.net

Liquid Microdilution Assays: These methods are performed in liquid culture media in microplates. They are particularly useful for quantifying the inhibitory effect of a compound on fungal growth, often by measuring optical density. peerjournals.netresearchgate.net This allows for the determination of metrics like EC50 values. researchgate.net

These HTS approaches enable the screening of thousands of compounds to identify "hits"—compounds that show promising antifungal activity. peerjournals.net Subsequent secondary screening and characterization can then confirm their efficacy and spectrum of activity. While traditional methods are time-consuming, HTS platforms provide a validated and efficient pathway for the discovery of next-generation fungicides. peerjournals.net

Evaluation of this compound's Effects in Relevant In Vivo Preclinical Models

For agricultural fungicides like this compound, in vivo preclinical models typically involve greenhouse and field trials on host plants to evaluate efficacy under controlled or natural infection conditions. These studies are critical to confirm the protective action observed in in vitro settings.

A field study was conducted to assess the efficacy of Metiram 70% WG against anthracnose disease (Colletotrichum capsici) in chilli plants. The results demonstrated a significant reduction in disease severity and a corresponding increase in fruit yield compared to untreated controls. researchgate.net

Table 2: Field Efficacy of Metiram 70% WG Against Chilli Anthracnose (Colletotrichum capsici)

| Treatment Group | Percent Disease Index (PDI) | % Disease Reduction Over Control |

|---|---|---|

| Metiram 70% WG (1400g a.i./ha) | 9.93 | 60.70% |

| Metiram 70% WG (1050g a.i./ha) | 10.69 | 57.69% |

Source: Data compiled from a study on the bioefficacy of Metiram 70% WG. researchgate.net

The study also reported that the highest application rate of Metiram 70% WG resulted in a 91.70% increase in fruit yield over the untreated control. researchgate.net Importantly, no phytotoxicity symptoms (such as necrosis, wilting, or scorching) were observed on the chilli crop, even at higher doses. researchgate.net

In another field experiment, metiram was evaluated for its efficacy against late blight (Phytophthora infestans) on tomatoes. The results showed that plants treated with metiram had a significantly lower disease severity index compared to plants treated with several natural fungicides and an untreated control. agriculturejournals.czresearchgate.net Consequently, the mean mass of healthy tomatoes was highest on the plants treated with metiram. agriculturejournals.czresearchgate.net These in vivo studies confirm the protective efficacy of metiram under real-world agricultural conditions.

Advanced Computational and Theoretical Studies on Lutiram

Molecular Docking and Dynamics Simulations of Lutiram-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as a dithiocarbamate (B8719985), and its biological target. While specific docking studies on this compound with its target enzymes are not readily found, research on other dithiocarbamate derivatives provides a clear indication of the methodologies employed and the nature of their interactions.

For instance, studies have explored the binding modes of dithiocarbamate analogues with various enzymes. Molecular docking has been utilized to investigate the interaction of andrographolide analogues containing a dithiocarbamate moiety with the SARS-CoV-2 main protease nih.govnih.govresearchgate.net. These studies typically involve preparing the three-dimensional structures of the ligands and the target protein, followed by computational docking to predict the most favorable binding poses. The results often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's inhibitory activity.

Molecular dynamics (MD) simulations further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. These simulations can reveal the stability of the binding and conformational changes that may occur upon ligand binding. For example, MD simulations of dithiocarbamate-andrographolide analogues bound to the SARS-CoV-2 main protease have been used to assess the stability of the complex and calculate binding free energies nih.govresearchgate.net.

Table 1: Representative Molecular Docking and Dynamics Simulation Parameters for Dithiocarbamate Derivatives

| Parameter | Description | Typical Software/Method |

| Ligand Preparation | Generation of 3D coordinates, energy minimization, and assignment of partial charges. | ChemDraw, Avogadro, AMBER |

| Protein Preparation | Removal of water molecules, addition of hydrogen atoms, and assignment of charges. | UCSF Chimera, AutoDockTools |

| Docking Algorithm | Predicts the preferred orientation of the ligand when bound to the protein. | AutoDock, Vina, Glide |

| Scoring Function | Estimates the binding affinity of the ligand-protein complex. | Empirical, knowledge-based, or force-field based scoring functions |

| MD Simulation Engine | Simulates the movement of atoms and molecules over time. | GROMACS, AMBER, NAMD |

| Force Field | Describes the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Simulation Time | The duration of the simulation, typically in nanoseconds. | Varies depending on the system and research question. |

| Analysis | Calculation of RMSD, RMSF, binding free energy (MM/PBSA, MM/GBSA). | VMD, PyMOL, GROMACS analysis tools |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for activity.

Several QSAR studies have been conducted on dithiocarbamate derivatives to elucidate the key physicochemical parameters governing their inhibitory activity against various targets. For example, a study on 25 dithiocarbamate inhibitors of human carbonic anhydrase (CA) isoforms established QSAR models that highlighted the importance of hydrophobic, electronic, steric, topological, and shape parameters for their inhibitory activity nih.govtandfonline.com. The predictive power of these models was validated by statistical coefficients such as the cross-validated correlation coefficient (q²) and the fitted correlation coefficient (r²) nih.govtandfonline.com.

Another study focused on the 3D-QSAR analysis of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains as inhibitors of thymidylate synthase nih.gov. This research employed Comparative Molecular Field Analysis (CoMFA) to derive a robust QSAR model that provided guidelines for the structural optimization of these antifolates nih.gov. Furthermore, a 3D-QSAR analysis of dithiocarbamate fungicides' inhibitory effects on human and rat aromatase (CYP19A1) revealed the critical roles of hydrogen bond acceptors and donors in their binding affinity tandfonline.com.

Table 2: Key Descriptors Used in QSAR Models of Dithiocarbamate Derivatives

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Hydrophobic | LogP, Hydrophobic atom count | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets of the target. |

| Steric | Molar refractivity, Molecular volume | Relates to the size and shape of the molecule, affecting its fit within the binding site. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with amino acid residues in the target protein. |

In Silico Screening Methodologies for Identifying Potent this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery.

While specific in silico screening campaigns for this compound analogues are not detailed in the available literature, the methodologies have been applied to the broader dithiocarbamate class. For instance, in silico screening has been employed to identify novel dithiocarbamate-containing compounds with potential antimycobacterial activity through reverse virtual screening and ensemble docking semanticscholar.org. This approach involves docking a library of compounds against a panel of potential biological targets to predict their mechanism of action.

Another study utilized in vitro and in silico methods to screen a series of dithiocarbamate-andrographolide analogues as inhibitors of the SARS-CoV-2 main protease nih.govnih.govresearchgate.net. The initial screening was performed in vitro, followed by molecular docking to understand the binding modes of the active compounds nih.govnih.govresearchgate.net. This combination of experimental and computational screening is a powerful strategy for hit identification and lead optimization.

Table 3: Common In Silico Screening Workflow

| Step | Description |

| 1. Target Selection and Preparation | Identifying a relevant biological target and preparing its 3D structure for docking. |

| 2. Ligand Library Preparation | Assembling a diverse library of chemical compounds in a format suitable for screening. |

| 3. Virtual Screening (Docking) | Computationally docking each ligand in the library against the target protein. |

| 4. Hit Selection and Filtering | Ranking the docked compounds based on their predicted binding affinity and applying various filters (e.g., drug-likeness) to select promising candidates. |

| 5. Post-Screening Analysis | Performing more detailed computational analyses (e.g., MD simulations) on the top-ranked hits. |

| 6. Experimental Validation | Synthesizing and testing the most promising candidates in vitro to confirm their biological activity. |

Theoretical Frameworks for Predicting this compound's Biological Profile and Reactivity

Theoretical frameworks, often based on quantum mechanics and density functional theory (DFT), are employed to predict the electronic structure, reactivity, and biological profile of molecules. These methods provide insights into the fundamental properties of a compound that govern its interactions with biological systems.

For dithiocarbamates, theoretical studies have been used to understand their chemical reactivity and coordination chemistry. DFT calculations have been applied to study the electronic properties and reactivity of antimony(III) dithiocarbamate complexes, providing information on their global reactivity and potential binding ability with biomolecules researchgate.net. Such studies often involve the calculation of molecular electrostatic potential to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Furthermore, theoretical calculations can complement experimental findings. For example, in the study of dithiocarbamate inhibitors of carbonic anhydrases, computational design based on established QSAR models was used to propose new derivatives with potentially improved inhibitory activity nih.govtandfonline.com. The judicious modulation of physicochemical properties, guided by theoretical predictions, is a key strategy in the design of new inhibitors tandfonline.com.

Table 4: Theoretical Parameters for Predicting Biological Profile and Reactivity

| Parameter | Description | Significance |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicate the molecule's ability to donate or accept electrons, which is related to its reactivity. |

| Global Reactivity Descriptors | Electronegativity, hardness, softness, and electrophilicity index. | Provide a quantitative measure of the molecule's overall reactivity. |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution around a molecule. | Helps in predicting sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Describes the bonding and charge distribution within a molecule. | Provides insights into intramolecular charge transfer and stability. |

Analytical Methodologies for Lutiram Detection, Characterization, and Quantification

Development of Chromatographic Techniques for Trace Analysis of Lutiram

Chromatographic techniques play a vital role in separating this compound from matrix components, which is essential for accurate trace analysis. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation methods utilized. The choice between GC and LC depends on the physical and chemical properties of this compound, such as its volatility and thermal stability. Given its melting point of 135-137 °C lookchem.comlookchem.com, GC might be applicable, although LC is often favored for less volatile or thermally labile compounds.

Trace analysis requires methods capable of detecting and quantifying substances at very low concentrations, often in the parts per million (ppm) or parts per billion (ppb) range. measurlabs.comazolifesciences.com Effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often coupled with chromatography to concentrate the analyte and remove interfering substances from diverse matrices like biological samples or environmental water and soil. nih.govresearchgate.net

In the context of pesticide analysis, which includes fungicides like this compound, chromatographic methods coupled with sensitive detectors are standard. A proficiency test involving pesticide residue detection in leeks utilized both GC coupled with quadrupole mass spectrometry (GC-q-MS) and LC coupled with time-of-flight mass spectrometry (LC-TOF-MS) for screening, and this compound was detected at very low concentrations using these methods. eurl-pesticides.eu This demonstrates the applicability of both GC and LC, coupled with appropriate MS detection, for the trace analysis of this compound in a food matrix. The GC-q-MS method employed electron ionization (EI) and full-scan acquisition, while the LC-TOF-MS method used electrospray ionization in positive ion mode. eurl-pesticides.eu

Application of Mass Spectrometric Platforms for this compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for the identification and structural characterization of this compound, as well as for the profiling of its metabolites. When coupled with chromatography (GC-MS or LC-MS), MS provides highly selective and sensitive detection capabilities. The mass spectrum of a compound provides a unique fingerprint based on its molecular weight and fragmentation pattern, allowing for unambiguous identification. nih.gov

For this compound, GC-MS data is available in the NIST database, indicating that under electron ionization, characteristic fragment ions are produced. nih.gov This fragmentation pattern aids in confirming the identity of detected this compound.

Mass spectrometric platforms, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are invaluable for metabolite profiling. Metabolite profiling involves the identification and quantification of metabolites of a parent compound in biological or environmental systems. nih.govnih.govbiointerfaceresearch.com While specific research on this compound metabolite profiling using MS platforms was not found in the provided search results, the general principles apply. LC-MS/MS is a widely used technique for bioanalytical measurements, offering high selectivity and sensitivity for quantifying analytes and identifying metabolites in complex biological matrices such as blood, plasma, serum, and urine. pnrjournal.comglobalresearchonline.netbioanalysis-zone.com By analyzing samples from organisms or environments exposed to this compound, MS techniques can help elucidate its metabolic fate by identifying transformation products based on their mass-to-charge ratios and fragmentation patterns.

Targeted MS approaches, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) using triple quadrupole mass spectrometers, offer enhanced sensitivity and selectivity for quantifying known metabolites. eurl-pesticides.eunih.gov Untargeted approaches using HRMS, such as time-of-flight (TOF) or Orbitrap analyzers, can be used to screen for and identify novel or unexpected metabolites. eurl-pesticides.eubiointerfaceresearch.com

Method Validation for this compound Quantification in Diverse Biological and Environmental Matrices

Regardless of the analytical technique employed, rigorous method validation is essential to ensure the accuracy, precision, sensitivity, selectivity, and reliability of this compound quantification in diverse biological and environmental matrices. pnrjournal.comglobalresearchonline.netijpsjournal.combioanalysisforum.jpeuropa.euresearchgate.netepa.govepa.gov Validation confirms that the analytical method is suitable for its intended purpose. epa.govepa.gov

Key parameters evaluated during method validation include:

Accuracy: The closeness of measured values to the true concentration of the analyte.

Precision: The reproducibility of measurements under defined conditions (e.g., repeatability and intermediate precision).

Selectivity/Specificity: The ability of the method to uniquely measure this compound in the presence of other components in the matrix, including potential metabolites or co-eluting substances. ijpsjournal.comeuropa.eu

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. ijpsjournal.comeuropa.eu For trace analysis, achieving low LOD and LOQ values is critical.

Linearity and Range: The concentration range over which the method provides a linear response proportional to the analyte concentration. pnrjournal.comeuropa.eu

Matrix Effects: The influence of the sample matrix on the ionization or detection of this compound. globalresearchonline.netijpsjournal.comeuropa.eu Matrix effects can lead to signal suppression or enhancement and must be assessed and compensated for during method development and validation.

Stability: The stability of this compound in the specific matrix under various storage conditions and during sample processing. pnrjournal.comijpsjournal.comeuropa.eu This includes freeze-thaw stability, short-term stability, and long-term stability.

Validation procedures are typically performed according to regulatory guidelines, such as those provided by the EPA or EMA, which outline the minimum criteria for method validation in environmental and bioanalytical contexts, respectively. bioanalysisforum.jpeuropa.euepa.govepa.gov Validation in diverse matrices, such as fruits and vegetables (as indicated by the proficiency test in leeks) eurl-pesticides.eu, soil, and water europa.euresearchgate.neteuramet.org, is necessary to ensure the method's applicability to relevant sample types.

Validation often involves analyzing spiked matrix samples at different concentration levels to assess recovery, accuracy, and precision. europa.euresearchgate.net The use of matrix-matched standards or stable isotopically labeled internal standards can help mitigate matrix effects and improve the accuracy and precision of quantification.

While specific validation data (e.g., detailed recovery percentages, LOD/LOQ values) for this compound in various matrices were not extensively available in the provided search results, the principles of method validation described are directly applicable to establishing reliable analytical methods for this compound quantification.

Environmental Fate and Ecological Impact Research of Lutiram

Elucidation of Lutiram's Degradation Pathways and Kinetics in Environmental Compartments

This compound, a fungicide containing the active ingredient metiram (B1676502), undergoes degradation in the environment through various pathways, primarily hydrolysis and photolysis. Metiram's persistence is generally low in aquatic environments.

In aqueous systems, the degradation of metiram is significantly influenced by pH. Hydrolysis is accelerated in both acidic and alkaline conditions fao.org. The dissipation half-life (DT50) of metiram in the water column of freshwater microcosms has been observed to be rapid, approximately 1 to 6 hours nih.govwur.nlnih.gov. This rapid degradation in water suggests that prolonged exposure in the water column is unlikely.

The degradation of metiram in soil is also relatively fast. Under aerobic conditions, the typical DT50 in soil is reported to be around 1.3 days fao.org. However, the degradation kinetics can be influenced by soil properties and microbial activity. One study noted that the aerobic half-life for metiram was estimated to be 22.7 hours fao.org. Under anaerobic conditions in a loamy sand, the half-life of metiram was 14.5 days fao.org.

Photolysis, or degradation by sunlight, also contributes to the breakdown of metiram. When exposed to UV light with a wavelength of 300 nm, metiram in a DMSO/water solution was observed to degrade fao.org.

Table 1: Degradation Half-life of Metiram and ETU in Different Environmental Compartments

| Compound | Environmental Compartment | Condition | Half-life (DT50) | Reference |

|---|---|---|---|---|

| Metiram | Water (Freshwater Microcosm) | Aerobic | 1 - 6 hours | nih.govwur.nlnih.gov |

| Metiram | Soil | Aerobic | 1.3 days (typical) | fao.org |

| Metiram | Loamy Sand | Anaerobic | 14.5 days | fao.org |

| ETU | Soil | Active (microbial activity) | 1.5 hours | researchgate.netwur.nl |

| ETU | Soil | Tyndallized (sterile) | 28 hours | researchgate.netwur.nl |

| ETU | Water | Natural | 115 hours | researchgate.netwur.nl |

Identification and Characterization of this compound's Environmental Transformation Products

The primary and most significant environmental transformation product of this compound's active ingredient, metiram, is ethylenethiourea (ETU) nhmrc.gov.auepa.gov. ETU is formed through the degradation of the parent compound in both soil and water nhmrc.gov.auresearchgate.netwur.nl. Due to its persistence relative to metiram and its toxicological profile, ETU is a key compound of interest in environmental risk assessments of metiram-based fungicides nih.govcanada.ca.

Besides ETU, other degradation products of metiram have been identified in laboratory studies, although they are generally considered less significant or are formed in smaller quantities. These include:

Ethylene urea (EU) regulations.gov

Ethylenebisisothiocyanate sulfide (EBIS) regulations.gov

Hydantoin regulations.gov

Carbon disulfide (CS2) nhmrc.gov.au

In a study on the anaerobic degradation of metiram in loamy sand, after 60 days, the identified products included ethanolamine, glycine, ETU, carbimid, EBIS, hydantoin, and EU fao.org. The presence and proportion of these transformation products can vary depending on the environmental conditions, such as pH, temperature, and microbial activity.

It is important to note that the metabolites of metiram are generally considered to be non-persistent in the environment nih.govwur.nlnih.gov.

Investigations into the Bioaccumulation and Biotransformation of this compound in Non-Target Organisms

Information on the specific bioaccumulation and biotransformation of metiram in non-target organisms is limited. General principles suggest that the potential for bioaccumulation is related to a substance's octanol-water partition coefficient (Kow). The log Kow for metiram has been reported to be between 0.78 and 1.92, which suggests a low potential for bioaccumulation fao.org.

The rapid degradation of metiram in the environment also limits its potential for significant bioaccumulation in organisms nih.govwur.nlnih.gov. However, the primary degradation product, ETU, is highly water-soluble, which also suggests a low potential for bioaccumulation in fatty tissues nih.gov.

While specific biotransformation pathways for metiram in non-target aquatic or terrestrial organisms are not well-documented in the available literature, it is known that fish and other aquatic organisms possess metabolic systems capable of transforming xenobiotics researchgate.netmdpi.com. These biotransformation processes generally aim to increase the water solubility of compounds to facilitate their excretion mdpi.com.

Impact Assessments of this compound on Terrestrial and Aquatic Microbial Ecosystems

The impact of this compound's active ingredient, metiram, on microbial ecosystems has been investigated in both aquatic and terrestrial environments.

Aquatic Microbial Ecosystems

In a freshwater microcosm study, consistent treatment-related effects on the sediment microbial community could not be demonstrated or were considered minor nih.govwur.nlnih.gov. There was no evidence that metiram affected the biomass, abundance, or functioning of aquatic hyphomycetes on decomposing alder leaves nih.govwur.nlnih.gov. While some shifts in the bacterial community composition were observed, they could not be definitively attributed to the metiram treatments nih.gov.

Terrestrial Microbial Ecosystems

The application of fungicides can have unintended consequences for soil microorganisms and their enzymatic activities nih.govucanr.edumdpi.com. High concentrations of fungicides can negatively impact soil microbial biomass and the structure of microbial communities mdpi.com. Specifically, fungicide applications have been shown to reduce the activities of various soil enzymes, including alkaline phosphatase, neutral phosphatase, acid phosphatase, dehydrogenase, and urease nih.gov.

While specific studies focusing solely on the impact of metiram on terrestrial microbial ecosystems are not extensively detailed in the provided search results, the general effects of fungicides on soil health are a recognized area of concern. The degradation of metiram's main metabolite, ETU, is significantly influenced by microbial activity in the soil, indicating an interaction between the compound and the soil microbiome researchgate.netwur.nl.

Table 2: Summary of Ecological Effects of Metiram on Microbial Ecosystems

| Ecosystem | Endpoint | Effect | Reference |

|---|---|---|---|

| Aquatic (Freshwater Microcosm) | Sediment Microbial Community | No consistent treatment-related effects or minor effects | nih.govwur.nlnih.gov |

| Aquatic (Freshwater Microcosm) | Aquatic Hyphomycetes (on decomposing leaves) | No effect on biomass, abundance, or functioning | nih.govwur.nlnih.gov |

| Terrestrial | Soil Microbial Biomass | Potential for reduction at high fungicide concentrations | mdpi.com |

Future Perspectives and Emerging Research Directions for Lutiram

Exploration of Novel Therapeutic and Agronomic Applications for Lutiram and its Structural Analogues

The historical use of related dithiocarbamates in both agricultural and medical contexts suggests potential for exploring novel applications for this compound and its structural analogues. While this compound itself was historically used as a fungicide basf.comanses.fr, the broader class of dithiocarbamates exhibits diverse biological activities, including antifungal, antibacterial, antiviral, and even some antineoplastic properties. Future research could investigate the specific bioactivity profile of this compound and its derivatives against a wider range of pathogens or disease models.

Exploration could focus on:

Antimicrobial potential: Screening this compound and its analogues against panels of resistant bacteria, fungi, or viruses to identify new leads for anti-infective agents.

Agronomic uses: Investigating potential applications beyond traditional fungicidal roles, such as plant growth regulation or induction of plant defense mechanisms. This could involve assessing efficacy against a broader spectrum of plant diseases or pests under varying environmental conditions.

Therapeutic potential: Given the diverse activities of related compounds, exploratory research could assess the potential of this compound analogues in therapeutic areas, subject to rigorous evaluation of efficacy and safety profiles, which are outside the scope of this article.

Understanding the structure-activity relationships of this compound and its analogues will be crucial in identifying compounds with enhanced efficacy, reduced environmental impact, or novel modes of action.

Integration of Multi-Omics Technologies to Fully Delineate this compound's Mechanisms of Action

To gain a comprehensive understanding of how this compound interacts with biological systems, the integration of multi-omics technologies represents a promising future direction. Multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, allow for a system-wide view of biological responses to chemical exposure nih.govelifesciences.orgscilit.comnih.gov.

Applying these technologies to this compound could help:

Identify molecular targets: Pinpoint the specific proteins, enzymes, or pathways that this compound interacts with in target organisms (e.g., fungi, bacteria, or plant cells).

Elucidate cellular responses: Detail the cascade of molecular events triggered by this compound exposure, from gene expression changes to alterations in metabolic profiles.

Understand selective toxicity: Compare the multi-omics profiles of target organisms versus non-target organisms to understand the basis of this compound's selective activity.

Such integrated approaches can provide a more complete picture of this compound's mechanisms of action than traditional single-omics studies, potentially revealing previously unknown effects and informing the development of more targeted and effective applications or structural analogues.

Development of Sustainable and Environmentally Benign Synthesis Routes for this compound

The synthesis of chemical compounds often involves processes that can have environmental impacts. A key future perspective for this compound research is the development of more sustainable and environmentally benign synthesis routes. This aligns with the broader chemical industry's move towards green chemistry principles lut.fi.

Future research in this area could focus on:

Reducing hazardous substances: Exploring synthetic pathways that minimize or eliminate the use of toxic solvents or reagents.

Improving atom economy: Designing syntheses where a higher proportion of the atoms of the starting materials are incorporated into the final product, reducing waste.

Utilizing renewable resources: Investigating the possibility of using bio-based feedstocks for this compound synthesis or employing biocatalytic approaches.

Developing energy-efficient processes: Designing reactions that require less energy input, potentially operating at lower temperatures or pressures.

Developing greener synthetic methods for this compound would contribute to reducing the environmental footprint associated with its production, even if future applications differ from historical uses.

Addressing Persistent Knowledge Gaps in this compound's Long-Term Environmental Dynamics and Biological Interactions

Despite its past use, there may be persistent knowledge gaps regarding this compound's long-term environmental fate and its interactions with non-target biological systems epa.govrepec.orgletpub.comnih.gov. Future research should aim to address these gaps to provide a more complete environmental risk assessment and understand its broader ecological impact.

Potential research areas include:

Persistence and degradation: Studying the rate and pathways of this compound degradation in various environmental compartments (soil, water, air) under different conditions (e.g., pH, temperature, microbial activity, sunlight).

Mobility and bioavailability: Assessing how this compound moves through the environment and its potential for uptake by plants, animals, and microorganisms.

Impact on non-target organisms: Investigating the effects of long-term or low-level exposure to this compound on soil microbes, aquatic life, beneficial insects, and other non-target species. This could involve both laboratory studies and field monitoring.

Accumulation in food chains: Evaluating the potential for this compound or its degradation products to accumulate in organisms and biomagnify through food chains.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.